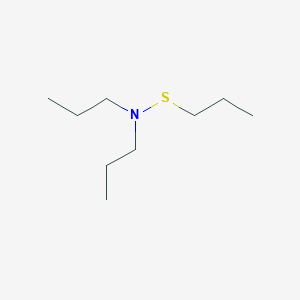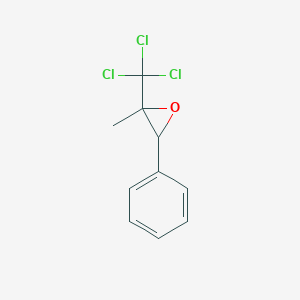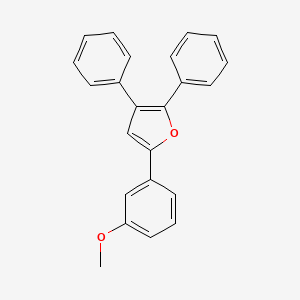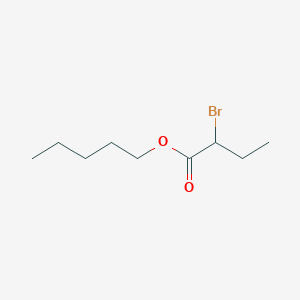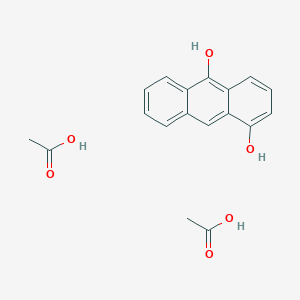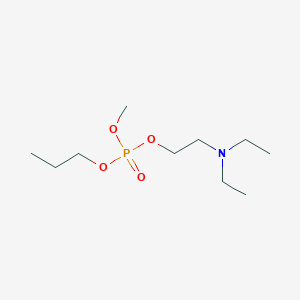
2-(Diethylamino)ethyl methyl propyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl methyl propyl phosphate is an organophosphorus compound characterized by the presence of a diethylamino group, an ethyl group, and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl methyl propyl phosphate typically involves the reaction of diethylaminoethanol with methyl propyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Diethylaminoethanol+Methyl propyl phosphorodichloridate→2-(Diethylamino)ethyl methyl propyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl methyl propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
科学研究应用
2-(Diethylamino)ethyl methyl propyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an anticholinesterase agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl methyl propyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by phosphorylating active site residues, leading to the formation of stable enzyme-inhibitor complexes. This mechanism is particularly relevant in the context of anticholinesterase activity, where the compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)ethyl methyl phosphonate
- 2-(Diethylamino)ethyl ethyl phosphate
- 2-(Diethylamino)ethyl methyl butyl phosphate
Uniqueness
2-(Diethylamino)ethyl methyl propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
87728-57-2 |
|---|---|
分子式 |
C10H24NO4P |
分子量 |
253.28 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl methyl propyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-9-14-16(12,13-4)15-10-8-11(6-2)7-3/h5-10H2,1-4H3 |
InChI 键 |
MVNXKPAHYLCZET-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(OC)OCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
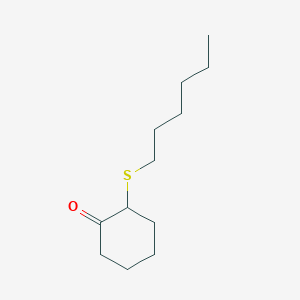
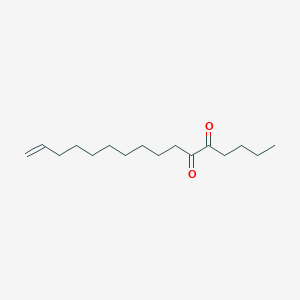

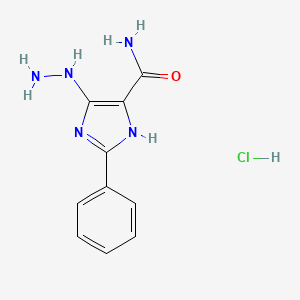

![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
